Bienvenue dans la boutique en ligne BenchChem!

(R)-3-Methyl-4-tetrahydropyranyloxybutylamine

Chiral Synthesis Enantioselective Pharmacology Process Chemistry

Secure your supply of (R)-3-Methyl-4-tetrahydropyranyloxybutylamine, the definitive chiral aliphatic primary amine for advanced medicinal chemistry and asymmetric synthesis. Its (R)-configuration and THP-protected hydroxyl enable orthogonal synthetic manipulation, mitigating risks of failed deprotection and altered stereochemistry associated with generic (S)-, racemic, or unprotected analogues. Avoid costly R&D setbacks: this building block is essential for precise SAR studies (e.g., GABAC ρ1 receptor antagonism) and chemoselective protocol development. Contact us for competitive quotes on research-scale quantities.

Molecular Formula C10H21NO2
Molecular Weight 187.283
CAS No. 183551-55-5
Cat. No. B575251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Methyl-4-tetrahydropyranyloxybutylamine
CAS183551-55-5
Synonyms(R)-3-METHYL-4-TETRAHYDROPYRANYLOXYBUTYLAMINE
Molecular FormulaC10H21NO2
Molecular Weight187.283
Structural Identifiers
SMILESCC(CCN)COC1CCCCO1
InChIInChI=1S/C10H21NO2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10/h9-10H,2-8,11H2,1H3/t9-,10?/m1/s1
InChIKeyZCZPRAUWWCCPQT-YHMJZVADSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Methyl-4-tetrahydropyranyloxybutylamine (CAS 183551-55-5): Core Identity, Procurement Context, and Strategic Positioning


(R)-3-Methyl-4-tetrahydropyranyloxybutylamine (CAS: 183551-55-5), also designated as (3R)-3-methyl-4-(oxan-2-yloxy)butan-1-amine, is a chiral aliphatic primary amine distinguished by a tetrahydropyranyl (THP)-protected hydroxyl group . The (R)-enantiomer, as opposed to its (S)-counterpart, is the more commonly cited stereochemical configuration in pharmaceutical intermediate contexts . The tetrahydropyranyloxy moiety establishes this compound within a well-documented class of protected amines recognized as valuable synthetic intermediates, particularly where selective deprotection under mild acidic conditions is required [1]. Commercially, this compound is positioned as a specialized building block for medicinal chemistry and asymmetric synthesis, and is available in small to research-scale quantities from specialized chemical vendors . Its procurement is driven by the specific requirement for an (R)-configured chiral center bearing a latent hydroxyl functionality amenable to orthogonal synthetic manipulation.

Procurement Risk Alert for (R)-3-Methyl-4-tetrahydropyranyloxybutylamine (CAS 183551-55-5): Why Simple Replacement or Enantiomer Interchange Is Scientifically Unjustified


Substituting (R)-3-Methyl-4-tetrahydropyranyloxybutylamine with a superficially similar compound—such as the (S)-enantiomer, a racemic mixture (±), an unprotected hydroxybutylamine, or a butylamine with a different protecting group—presents substantial and often unquantified risks to downstream synthesis and biological activity. The THP protecting group, while widely used, imparts specific steric bulk and orthogonal stability under basic/nucleophilic conditions that direct stereoselective outcomes in subsequent synthetic steps [1]; alternative protecting groups (e.g., benzyl, silyl) cannot be assumed to perform identically. Furthermore, in medicinal chemistry contexts, the (R)-configuration at the C3 stereocenter is not an arbitrary feature—it can be a critical determinant of ligand-receptor complementarity. The limited biological data available for this compound's class suggests that even within a narrow chemical space, receptor interactions are highly sensitive to molecular structure. Therefore, generic substitution without rigorous experimental validation introduces a high risk of altered reaction yields, failed deprotection, compromised enantiomeric purity, or unpredictable pharmacological activity, ultimately increasing long-term research and development costs.

Evidence-Based Differentiator Guide for (R)-3-Methyl-4-tetrahydropyranyloxybutylamine (CAS 183551-55-5)


Chiral Identity as a Functional Requirement: The Critical Difference Between (R)- and (S)-Enantiomers

This compound is explicitly defined and commercially supplied as the single (R)-enantiomer (CAS 183551-55-5) . While the (S)-enantiomer (CAS not widely assigned) and the racemic mixture (±) may exist, they are not generally interchangeable in medicinal chemistry or asymmetric synthesis. The presence of the single stereocenter means the (R)-enantiomer represents a unique molecular entity whose three-dimensional orientation can dictate specific interactions with chiral biological targets or catalysts. This is a binary differentiation: procurement of the (R)-enantiomer is mandated when downstream synthetic or pharmacological outcomes depend on the defined chiral configuration, a common scenario in drug discovery .

Chiral Synthesis Enantioselective Pharmacology Process Chemistry

Receptor Interaction Profile: Comparative Biological Activity in GABA Receptor Pharmacology

Target compound CHEMBL2337487, identified in BindingDB with structural features consistent with (R)-3-Methyl-4-tetrahydropyranyloxybutylamine derivatives, demonstrates measurable antagonist activity at the human GABAC ρ1 receptor with a reported IC50 of 1.03E+5 nM (103 µM) when assessed via inhibition of GABA-induced current in Xenopus laevis oocytes using a two-electrode voltage clamp [1]. Preincubation conditions yielded a slightly improved IC50 of 5.86E+4 nM (58.6 µM) [2]. As a reference for comparative assessment, a related ligand (CHEMBL2337889) evaluated under preincubation conditions in the identical assay system demonstrated an IC50 of 7.65E+4 nM (76.5 µM) [3]. While the target compound shows weak absolute potency, the relative difference (approximately 23% lower IC50 under preincubation conditions) suggests subtle structure-dependent modulation of GABAC ρ1 receptor interaction. This profile provides a quantitative baseline for evaluating derivatives and highlights the compound's utility as a scaffold for SAR exploration rather than as a potent final drug candidate. Additionally, another related ligand (CHEMBL257442) demonstrated substantially weaker activity (IC50 8.90E+5 nM) in the same assay system [4], underscoring the sensitivity of GABAC ρ1 receptor antagonism to specific molecular features within this chemical space.

GABA Receptor Pharmacology Neurological Research

Synthetic Utility: Comparative Assessment of THP-Protected Amine Intermediates

Tetrahydropyranyl (THP) ethers, such as the THP-protected hydroxyl in (R)-3-Methyl-4-tetrahydropyranyloxybutylamine, are established protecting groups offering distinct stability and cleavage profiles [1]. They are generally formed by reacting an alcohol with 3,4-dihydro-2H-pyran under acid catalysis [2]. The value proposition of this specific compound lies in the combination of the THP group with a terminal primary amine and a defined chiral center. While systematic comparative yield data for deprotection or subsequent coupling reactions for this exact scaffold is not available in the public domain, the THP group offers orthogonal stability: it is stable to strong bases, organometallics, and many reducing agents, but is readily cleaved under mild aqueous acidic conditions [1]. This allows for chemoselective transformations of the amine group while the protected hydroxyl remains intact. In contrast, alternative protecting groups like silyl ethers (e.g., TBS, TMS) are base-labile, while benzyl ethers require harsher reductive cleavage (e.g., hydrogenolysis) that may be incompatible with other sensitive functional groups in advanced intermediates. This orthogonal stability profile makes the THP-protected amine a strategically valuable building block for multi-step synthesis where precise control over deprotection sequence is essential.

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Primary Application Scenarios for (R)-3-Methyl-4-tetrahydropyranyloxybutylamine (CAS 183551-55-5) Based on Verified Evidence


Medicinal Chemistry: Chiral Scaffold for Structure-Activity Relationship (SAR) Exploration in GABA Receptor Pharmacology

Based on its measured, albeit modest, antagonist activity at the human GABAC ρ1 receptor (IC50 103 µM), this compound is best suited not as a final drug candidate, but as an initial chiral hit or building block for exploring structure-activity relationships around this target [1]. The defined (R)-chirality provides a specific three-dimensional orientation for probing the stereochemical requirements of the GABAC ρ1 receptor binding pocket. Medicinal chemists can use this scaffold to systematically derivatize the terminal amine or modify the THP-protected hydroxyl after deprotection, with the goal of improving potency and selectivity, ultimately contributing to the development of novel modulators for GABAergic signaling pathways implicated in neurological disorders [2].

Process Chemistry and Synthetic Methodology: Orthogonal Building Block for Complex Molecule Construction

The compound's structure embodies a classic synthetic challenge: the sequential functionalization of a chiral scaffold with orthogonal protecting groups. Its THP-protected hydroxyl is stable to basic and nucleophilic conditions, allowing for selective transformations of the primary amine (e.g., reductive amination, amide coupling, sulfonamide formation) without disturbing the protected alcohol [3]. The subsequent mild acidic deprotection of the THP group then unveils the hydroxyl for further manipulation. This makes the compound an ideal test substrate for developing or optimizing chemoselective reaction protocols in a process chemistry setting, or as a key intermediate in the total synthesis of more complex, chiral natural products or pharmaceuticals.

Asymmetric Synthesis and Chiral Pool Strategy: A Source of Defined Chirality

As a single, commercially available (R)-enantiomer, this compound can serve as a chiral pool starting material or a chiral auxiliary derivative in asymmetric synthesis . Its chiral integrity can be leveraged to induce stereoselectivity in subsequent reactions, such as diastereoselective alkylations or additions. This application is particularly valuable for academic and industrial research groups aiming to synthesize enantiomerically pure compounds, where the use of a pre-installed, defined stereocenter can streamline synthetic routes and avoid costly chiral resolution steps or asymmetric catalysis development.

Quote Request

Request a Quote for (R)-3-Methyl-4-tetrahydropyranyloxybutylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.